molecular formula C23H25N3O3 B1139421 Dafadine-A

Dafadine-A

Cat. No.: B1139421
M. Wt: 391.5 g/mol
InChI Key: WNSNPYIHDMIFOO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Dafadine-A is a novel chemical compound known for its inhibitory effects on the DAF-9 cytochrome P450 enzyme in the nematode Caenorhabditis elegans. This compound is an analog of dafadine and has been extensively studied for its role in developmental biology and longevity research .

Mechanism of Action

Target of Action

Dafadine-A is a novel inhibitor that specifically targets the DAF-9 cytochrome P450 in the nematode Caenorhabditis elegans . It also inhibits the mammalian ortholog of DAF-9, known as CYP27A1 .

Mode of Action

This compound reversibly targets the catalytic heme iron of DAF-9 cytochrome P450 . It induces a constitutive dauer (Daf-c), distal-tip cell migration (Mig), and protruding vulval (Pvl) phenotypes in wild-type C. elegans .

Biochemical Pathways

This compound modulates the dauer-like signaling pathway and lipid metabolism . It robustly promotes dauer formation, a non-aging stress-resistant alternative third larval stage, only in wild-type C. elegans . It also extends their lifespan by about 29% .

Pharmacokinetics

It is known that this compound is a cell-permeable compound , suggesting that it can readily cross cell membranes to exert its effects. More research is needed to fully understand its absorption, distribution, metabolism, and excretion (ADME) properties.

Result of Action

The action of this compound results in the inhibition of DAF-9 activity, leading to the induction of a constitutive dauer, distal-tip cell migration, and protruding vulval phenotypes in wild-type C. elegans . It also extends the lifespan of C. elegans by about 29% .

Action Environment

The action of this compound can be influenced by environmental factors. For instance, the compound’s efficacy in promoting dauer formation and extending lifespan in C. elegans is observed under specific conditions . .

Biochemical Analysis

Biochemical Properties

Dafadine-A plays a crucial role in biochemical reactions by inhibiting the activity of cytochrome P450 enzymes. Specifically, it targets DAF-9 in Caenorhabditis elegans and CYP27A1 in mammals . These enzymes are involved in the metabolism of sterols and oxysterols, which are essential for various biological processes. This compound binds to the catalytic heme iron of these enzymes, thereby inhibiting their activity and affecting downstream metabolic pathways .

Cellular Effects

This compound has profound effects on various types of cells and cellular processes. In Caenorhabditis elegans, it induces dauer formation, a stress-resistant larval stage, by inhibiting DAF-9 . In mammalian cells, this compound inhibits CYP27A1, leading to reduced levels of 27-hydroxycholesterol, a metabolite that promotes cell proliferation and migration . This inhibition can attenuate the growth of melanoma spheroids and abrogate resistance to vemurafenib, a treatment for melanoma .

Molecular Mechanism

The molecular mechanism of this compound involves its binding to the catalytic center of cytochrome P450 enzymes, specifically DAF-9 and CYP27A1 . This binding inhibits the enzymatic activity, leading to a decrease in the production of sterol metabolites. In Caenorhabditis elegans, this inhibition promotes dauer formation and extends lifespan by up to 29% . In mammalian cells, the inhibition of CYP27A1 reduces the levels of 27-hydroxycholesterol, thereby affecting cell signaling pathways such as Rap1-PI3K/AKT .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound is stable when stored as a powder at -20°C for up to three years and in solution at -80°C for up to two years . Long-term exposure to this compound in Caenorhabditis elegans leads to dauer formation and extended lifespan, while in mammalian cells, it results in sustained inhibition of CYP27A1 and reduced cell proliferation .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. In Caenorhabditis elegans, a dose of approximately 25 µM is sufficient to induce dauer formation . In mammalian models, higher doses are required to achieve significant inhibition of CYP27A1 and its associated cellular effects . At high doses, this compound may exhibit toxic effects, including reduced cell viability and potential off-target interactions .

Metabolic Pathways

This compound is involved in metabolic pathways that include the inhibition of cytochrome P450 enzymes, specifically DAF-9 and CYP27A1 . These enzymes are responsible for the metabolism of sterols and oxysterols, which are crucial for cellular homeostasis. By inhibiting these enzymes, this compound affects the levels of metabolites such as 27-hydroxycholesterol, thereby influencing metabolic flux and cellular functions .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins . Its distribution is influenced by its solubility and stability in various solvents. This compound accumulates in specific cellular compartments where it exerts its inhibitory effects on cytochrome P450 enzymes .

Subcellular Localization

This compound localizes to specific subcellular compartments, particularly those containing cytochrome P450 enzymes . It is directed to these compartments through targeting signals and post-translational modifications. The subcellular localization of this compound is crucial for its activity, as it needs to be in close proximity to its target enzymes to exert its inhibitory effects .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dafadine-A involves multiple steps, starting with the preparation of the isoxazoloamide core. The key steps include:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Chemical Reactions Analysis

Types of Reactions

Dafadine-A undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique in its robust inhibition of DAF-9 and CYP27A1, making it a valuable tool for studying developmental biology and longevity.

Properties

IUPAC Name

[5-[(2,6-dimethylphenoxy)methyl]-1,2-oxazol-3-yl]-(4-pyridin-4-ylpiperidin-1-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25N3O3/c1-16-4-3-5-17(2)22(16)28-15-20-14-21(25-29-20)23(27)26-12-8-19(9-13-26)18-6-10-24-11-7-18/h3-7,10-11,14,19H,8-9,12-13,15H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNSNPYIHDMIFOO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C)OCC2=CC(=NO2)C(=O)N3CCC(CC3)C4=CC=NC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Customer
Q & A

Q1: How does Dafadine-A interact with its target and what are the downstream effects?

A: this compound inhibits the activity of the sterol desaturase DAF-9 in C. elegans [, ]. This inhibition leads to a reduction in the biosynthesis of dafachronic acids, hormones that prevent dauer formation and promote reproductive growth [, ]. Consequently, this compound promotes dauer formation and extends the lifespan of the nematode.

Q2: What is known about the structure of this compound?

A2: Unfortunately, the provided research articles do not offer specific details about the molecular formula, weight, or spectroscopic data of this compound.

Q3: Are there any studies on the in vivo efficacy of this compound?

A: The research primarily focuses on the effects of this compound on C. elegans. Studies demonstrate that this compound promotes dauer formation and extends the lifespan of the nematode, suggesting in vivo efficacy in this model organism [, ].

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